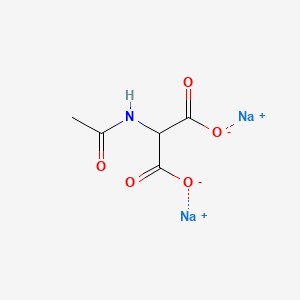
Acetamidomalonic acid (disodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamidomalonic acid (disodium salt) is a chemical compound with the molecular formula C5H8NNaO5 and a molecular weight of 185.11 g/mol . It is a derivative of malonic acid and is characterized by the presence of an acetamido group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of acetamidomalonic acid (disodium salt) typically involves the following steps :
Preparation of Malonic Acid Diethyl Ester: Malonic acid is esterified with ethanol in the presence of a strong acid catalyst to form malonic acid diethyl ester.
Nitrosation: The ester is then treated with sodium nitrite and acetic acid to form diethyl isonitrosomalonate.
Reduction and Acetylation: The intermediate is reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride, followed by acetylation to yield diethyl acetamidomalonate.
Conversion to Disodium Salt: The final step involves the conversion of diethyl acetamidomalonate to its disodium salt form through neutralization with sodium hydroxide.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Acetamidomalonic acid (disodium salt) undergoes various chemical reactions, including :
Hydrolysis: The compound can be hydrolyzed to form acetic acid and malonic acid derivatives.
Alkylation: It can undergo alkylation reactions to form substituted malonic acid derivatives.
Decarboxylation: Under specific conditions, it can undergo decarboxylation to yield simpler compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, acetic acid, zinc powder, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamidomalonic acid (disodium salt) has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds, including amino acids and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs, such as those used to treat multiple sclerosis.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetamidomalonic acid (disodium salt) involves its role as a precursor in various biochemical pathways . It can be converted into different derivatives that interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate metabolic pathways and biochemical reactions, leading to various physiological effects.
Comparison with Similar Compounds
Acetamidomalonic acid (disodium salt) can be compared with other similar compounds, such as :
Diethyl Acetamidomalonate: This compound is a diethyl ester derivative of acetamidomalonic acid and is used in similar applications.
Malonic Acid Diethyl Ester: This ester is a precursor in the synthesis of acetamidomalonic acid derivatives.
Aminomalonic Acid: This compound is an intermediate in the synthesis of acetamidomalonic acid and its derivatives.
The uniqueness of acetamidomalonic acid (disodium salt) lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C5H5NNa2O5 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
disodium;2-acetamidopropanedioate |
InChI |
InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 |
InChI Key |
DZHMKRWQGAVIJB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















